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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Comparison of Positional Isomers of Methoxyphenoxyacetamide

In the landscape of pharmaceutical research and drug development, the precise identification

and characterization of molecular isomers are of paramount importance. Positional isomers,

while possessing the same molecular formula, can exhibit distinct physical, chemical, and

biological properties. This guide provides a comprehensive comparison of the spectroscopic

data for three isomers of methoxyphenoxyacetamide: 2-(2-methoxyphenoxy)acetamide, 2-(3-

methoxyphenoxy)acetamide, and 2-(4-methoxyphenoxy)acetamide. Through a detailed

analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, this document aims to equip researchers with the necessary information to

distinguish between these closely related compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho, meta, and

para isomers of 2-(methoxyphenoxy)acetamide. It is important to note that the readily available

data for the para isomer corresponds to 2-(4-methoxyphenyl)acetamide, which has a direct

phenyl-to-acetyl linkage rather than a phenoxy ether linkage. For the purpose of this

comparative guide, and noting the structural difference, we will include the data for this

compound. Similarly, for the ortho and meta isomers, the most accessible data is for N-(2-

methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide respectively, where the
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acetamide group is directly attached to the phenyl ring. These structural distinctions are crucial

and are highlighted for clarity.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aromatic
Protons (ppm)

-OCH₃ Proton
(ppm)

-CH₂- Proton
(ppm)

-NH₂ Protons
(ppm)

N-(2-

methoxyphenyl)a

cetamide (ortho)

[1]

8.35 (d), 7.80 (d),

7.02 (t), 6.94 (t),

6.86 (d)[1]

3.85 (s)[1] -
2.18 (s, CH₃ of

acetamido)[1]

N-(3-

methoxyphenyl)a

cetamide (meta)

8.06 (d), 7.74 (d),

7.50-7.34 (m),

7.29-7.16 (m),

6.87-6.79 (m),

6.61 (s)

3.76 (s) -
2.04 (s, CH₃ of

acetamido)

2-(4-

methoxyphenyl)a

cetamide (para)

7.15 (d, J=8.5

Hz), 6.85 (d,

J=8.5 Hz)

3.78 (s) 3.53 (s)
7.3 (br s), 6.9 (br

s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
C=O Carbon
(ppm)

Aromatic
Carbons (ppm)

-OCH₃ Carbon
(ppm)

-CH₂- Carbon
(ppm)

N-(2-

methoxyphenyl)a

cetamide (ortho)

168.5

148.1, 128.0,

123.9, 121.2,

119.8, 110.1

55.7 -

N-(3-

methoxyphenyl)a

cetamide (meta)

[2]

170.7

160.4, 144.2,

138.3, 137.1,

130.3, 129.5,

124.4, 123.7,

120.6, 119.7,

114.5, 113.4,

113.3, 110.4[2]

55.4[2] -

2-(4-

methoxyphenyl)a

cetamide (para)

175.9
158.8, 130.3,

126.9, 114.2
55.2 42.6

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

Compound
N-H Stretching
(cm⁻¹)

C=O
Stretching
(cm⁻¹)

C-O Stretching
(cm⁻¹)

Aromatic C-H
Bending
(cm⁻¹)

N-(2-

methoxyphenyl)a

cetamide (ortho)

[3][4]

~3300-3400 ~1660 ~1250, ~1030 ~750

N-(3-

methoxyphenyl)a

cetamide (meta)

Data not

available

Data not

available

Data not

available

Data not

available

2-(4-

methoxyphenyl)a

cetamide (para)

3399, 3205 1640 1246, 1032 825

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

N-(2-

methoxyphenyl)acetamide

(ortho)

165 123, 108, 95, 77

N-(3-

methoxyphenyl)acetamide

(meta)

Data not available Data not available

2-(4-methoxyphenyl)acetamide

(para)
165 122, 121, 91, 77

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Spectra were recorded on a standard NMR spectrometer (e.g., Bruker,

Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for

¹³C NMR.

Data Acquisition: For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-

decoupled spectra were acquired to simplify the spectrum to single lines for each unique

carbon atom.

Referencing: Chemical shifts were referenced to the residual solvent peak or an internal

standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:
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Sample Preparation (ATR): A small amount of the solid sample was placed directly onto the

ATR crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample was finely ground with

~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: Spectra were recorded on an FT-IR spectrometer.

Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet

was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the sample was introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

Ionization: The sample was vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion was measured by a detector to generate the mass

spectrum.

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-

(methoxyphenoxy)acetamide isomers.
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Caption: Workflow for the spectroscopic comparison of 2-(methoxyphenoxy)acetamide

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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